Cas no 607-44-3 (2-NAPHTHALENAMINE, 5-NITRO-)

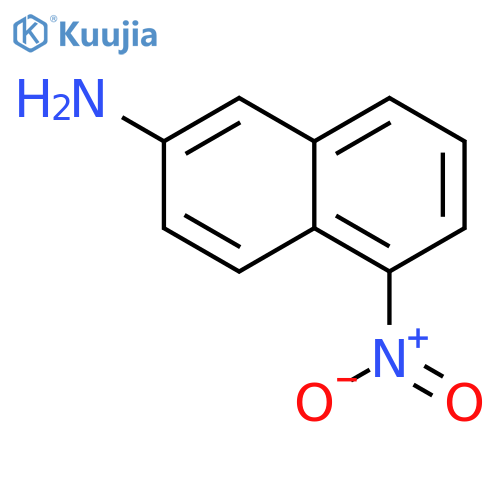

2-NAPHTHALENAMINE, 5-NITRO- structure

商品名:2-NAPHTHALENAMINE, 5-NITRO-

2-NAPHTHALENAMINE, 5-NITRO- 化学的及び物理的性質

名前と識別子

-

- 2-NAPHTHALENAMINE, 5-NITRO-

- 5-Nitro-2-naphthalenamine

- 5-nitro-2-naphthylamine

- NoName_3398

- F70885

- SCHEMBL8686915

- 5-nitronaphthalen-2-amine

- 607-44-3

- 5-Nitro-2-naphthalenamine #

- DTXSID60902834

- AKOS006272071

- naphthalene, 2-amino-5-nitro-

- PPYFMWXMDIAZSV-UHFFFAOYSA-N

- 1-Nitro-6-aminonaphthalene

- AE-562/12222170

-

- インチ: InChI=1S/C10H8N2O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H,11H2

- InChIKey: PPYFMWXMDIAZSV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 188.058577502Da

- どういたいしつりょう: 188.058577502Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-NAPHTHALENAMINE, 5-NITRO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219006572-1g |

5-Nitronaphthalen-2-amine |

607-44-3 | 95% | 1g |

$1450.00 | 2023-09-01 |

2-NAPHTHALENAMINE, 5-NITRO- 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

607-44-3 (2-NAPHTHALENAMINE, 5-NITRO-) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量